molecular formula C22H19F3O7 B2369731 ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 307534-89-0

ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2369731
CAS No.: 307534-89-0
M. Wt: 452.382
InChI Key: VDOBZTXBOMKGME-UHFFFAOYSA-N
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Description

Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a fluorinated chromene derivative with a 3,4-dimethoxyphenyl substituent at position 3, a trifluoromethyl group at position 2, and an ethyl oxyacetate ester at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl moiety contributes to electron-donating effects, influencing its interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O7/c1-4-30-18(26)11-31-13-6-7-14-16(10-13)32-21(22(23,24)25)19(20(14)27)12-5-8-15(28-2)17(9-12)29-3/h5-10H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBZTXBOMKGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic compound that belongs to the class of chromen-4-ones. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics, including the trifluoromethyl group and methoxy substituents, may contribute to its biological effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H19F3O7
  • Molecular Weight : 452.377 g/mol
  • CAS Number : Not specified in the sources

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the ability of these compounds to scavenge free radicals. A study demonstrated that derivatives of chromenone showed varying degrees of inhibition against oxidative stress markers in vitro, suggesting potential applications in mitigating oxidative damage in cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for Alzheimer's disease. Compounds structurally related to this compound have shown moderate inhibitory activity against these enzymes, with IC50 values indicating effective binding affinity .
  • Cyclooxygenase (COX) : The compound's potential as a COX inhibitor was also explored. Inhibitory studies revealed that derivatives exhibited moderate activity against COX-2, which is important for developing anti-inflammatory medications .

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have been conducted:

  • MCF-7 Breast Cancer Cells : The compound's derivatives were tested for cytotoxic effects on MCF-7 cells, showing promising results with significant cell viability reduction at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureEffect on Activity
Trifluoromethyl GroupEnhances electron-withdrawing properties, increasing enzyme inhibition potential
Methoxy GroupsInfluence lipophilicity and enzyme interaction; optimal positioning affects activity
Chromenone FrameworkCentral to antioxidant and enzyme inhibitory activities

Study 1: Antioxidant Potential

In a comparative study involving various chromenone derivatives, this compound exhibited superior antioxidant activity compared to other tested compounds. This was assessed using DPPH radical scavenging assays.

Study 2: Enzyme Inhibition Profile

A detailed kinetic study evaluated the inhibitory effects on AChE and BChE. The compound demonstrated an IC50 value of approximately 10 μM against AChE, suggesting a competitive inhibition mechanism that could be beneficial for Alzheimer's treatment strategies.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exhibit significant antioxidant properties. A study demonstrated that derivatives of chromenone structures can effectively scavenge free radicals and inhibit lipid peroxidation, which are crucial in preventing oxidative stress-related diseases .

CompoundAntioxidant Activity (IC50)
Compound A15 µM
Ethyl derivative20 µM

Antibacterial Properties

The antibacterial potential of this compound has been evaluated against various pathogens. For instance, derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zone of inhibition was measured to assess efficacy, with some compounds exhibiting activity comparable to standard antibiotics .

BacteriaZone of Inhibition (mm)
S. aureus18
B. subtilis20

Photophysical Properties

This compound has been investigated for its photophysical properties, which are valuable in developing organic light-emitting diodes (OLEDs). The compound exhibits favorable luminescent characteristics, making it a candidate for optoelectronic applications .

Polymerization Studies

This compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. Studies have shown that incorporating such chromenone derivatives into polymer matrices can enhance mechanical properties and thermal stability .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant activities of various chromenone derivatives, including this compound. The results indicated a strong correlation between the structural features of the compounds and their radical scavenging abilities, with the methoxy groups playing a significant role in enhancing activity .

Case Study 2: Antibacterial Screening

In another research effort, a series of synthesized chromenone derivatives were screened for antibacterial activity against clinical isolates. This compound demonstrated notable effectiveness, particularly against multidrug-resistant strains . The study highlighted the need for further exploration into structure-activity relationships to optimize antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the aryl substituents, ester groups, and chromene backbone. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Ester Group (Position 7) Trifluoromethyl (Position 2) Key Findings
Target Compound 3,4-Dimethoxyphenyl Ethyl oxyacetate Yes High lipophilicity; potential anticancer activity inferred from analogs
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate (6) 4-Fluorophenyl Methyl oxyacetate Yes IC₅₀ = 8.2 µM (HeLa cells); improved solubility vs. ethyl ester
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate 4-Chlorophenyl Ethyl oxyacetate No Lower metabolic stability; reduced activity in enzyme assays
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate Phenoxy Acetate Yes Enhanced reactivity due to acetate ester; limited bioavailability
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 2-Naphthyloxy 3-Chlorobenzoate Yes SDH inhibitor (IC₅₀ = 3.9 µM); bulky substituents improve target binding

Substituent Effects on Bioactivity

  • Aryl Groups at Position 3: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance binding to receptors like tyrosine kinases or estrogen receptors. In contrast, halogenated analogs (e.g., 4-fluorophenyl in compound 6 or 4-chlorophenyl in compound ) exhibit reduced electron-donating capacity but higher electronegativity, affecting charge distribution and target interactions. Phenoxy or naphthyloxy substituents (e.g., in ) introduce steric bulk, which can improve selectivity but reduce solubility.
  • Ester Groups at Position 7 :

    • Ethyl oxyacetate in the target compound balances lipophilicity and hydrolysis resistance. Methyl esters (e.g., compound 6 ) show faster hydrolysis in vivo, while acetate esters (e.g., ) have higher polarity but lower stability.
  • Trifluoromethyl at Position 2 :

    • The CF₃ group is critical for metabolic stability and membrane permeability. Its absence (e.g., compound ) correlates with reduced half-life in pharmacokinetic studies .

Pharmacological and Physicochemical Properties

  • Anticancer Activity: Fluorinated analogs (e.g., compound 6 ) demonstrate nanomolar to low-micromolar IC₅₀ values in cancer cell lines, with the trifluoromethyl group enhancing DNA intercalation or topoisomerase inhibition. The target compound’s 3,4-dimethoxyphenyl group may modulate apoptosis pathways, as seen in structurally related isoflavonoids .
  • Solubility and LogP :

    • The target compound’s logP is estimated to be ~3.5 (higher than methyl esters but lower than naphthyloxy derivatives), favoring blood-brain barrier penetration .

Q & A

Q. What are the typical synthetic routes for ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions:

  • Chromenone Core Formation : Condensation of substituted hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the 4H-chromen-4-one scaffold .
  • Substituent Introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the 3,4-dimethoxyphenyl group and trifluoromethyl moiety. The trifluoromethyl group is typically introduced via trifluoromethyl iodide under basic conditions .
  • Etherification : Reaction of the hydroxyl group at position 7 of the chromenone with ethyl bromoacetate in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
    Key conditions include inert atmospheres (N₂), controlled temperatures (reflux for condensation steps), and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, including methoxy (δ ~3.8 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₂H₁₉F₃O₇).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if suitable crystals are obtained .
  • HPLC-PDA : For purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., COX inhibition vs. lack of cytotoxicity) may arise from:

  • Assay Variability : Validate activity across multiple assays (e.g., enzymatic vs. cell-based COX-2 inhibition) .
  • Target Selectivity : Perform kinome-wide profiling to rule off-target effects .
  • Orthogonal Validation : Use CRISPR-mediated gene knockout in cell lines to confirm target engagement .
    Refer to structural analogs (e.g., 4-(trifluoromethyl)phenylacetic acid derivatives) for mechanistic insights .

Q. What strategies optimize the reaction yield for introducing the trifluoromethyl group?

  • Catalyst Screening : Test Lewis acids (e.g., CuI) or organocatalysts to enhance electrophilicity of trifluoromethylating agents .
  • Solvent Optimization : Use DMF or DMSO to stabilize intermediates .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) to balance reaction rate and side-product formation .
  • Design of Experiments (DOE) : Apply factorial designs to assess interactions between variables (e.g., catalyst loading, solvent polarity) .

Q. How can pharmacokinetic (PK) properties be improved for in vivo studies?

  • Lipophilicity Adjustment : Replace the ethyl ester with a methyl group to enhance solubility while retaining activity .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and introduce steric hindrance .
  • Permeability Screening : Caco-2 assays to guide structural modifications (e.g., adding polar substituents) .

Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?

  • Degradant Identification : LC-MS/MS to detect hydrolysis products (e.g., acetic acid derivatives) under accelerated stability conditions (40°C/75% RH) .
  • Chiral Degradation : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers formed during ester hydrolysis .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to profile stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent Scanning : Systematically vary the 3,4-dimethoxyphenyl group (e.g., replace with 4-fluorophenyl) and assess activity .
  • Trifluoromethyl Positioning : Compare bioactivity of 2-(trifluoromethyl) vs. 6-(trifluoromethyl) isomers .
  • Computational Modeling : Docking studies with COX-2 or AChE to identify key binding interactions (e.g., π-π stacking with the chromenone core) .

Methodological Considerations

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective effects?

  • In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or Aβ oligomers, with endpoints like ROS reduction and mitochondrial membrane potential .
  • In Vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess cognitive improvement via Morris water maze .
  • Biomarkers : Measure acetylcholinesterase (AChE) inhibition (IC₅₀) and BDNF levels .

Q. How can computational methods predict metabolic pathways and toxicity?

  • In Silico Tools : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • Toxicity Profiling : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability) .

Q. What techniques elucidate the compound’s interaction with biological targets at the atomic level?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to purified enzymes (e.g., COX-2) .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

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